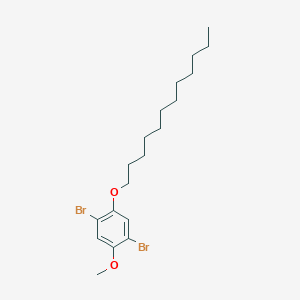
Di(prop-2-en-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(prop-2-en-1-yl)stannane is an organotin compound with the molecular formula C9H18Sn. It is a derivative of stannane, where two prop-2-en-1-yl groups are attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(prop-2-en-1-yl)stannane can be synthesized through the reaction of prop-2-en-1-ylmagnesium bromide with tin(IV) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
SnCl4+2CH2=CHCH2MgBr→Sn(CH2=CHCH2)2+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Di(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The prop-2-en-1-yl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or Grignard reagents are commonly used.
Major Products
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Di(prop-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of di(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The prop-2-en-1-yl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(prop-1-en-2-yl)stannane
- Tributyl(2-propyn-1-yl)stannane
- Tributyl(1E)-1-propen-1-ylstannane
Uniqueness
Di(prop-2-en-1-yl)stannane is unique due to its specific structure and reactivity. The presence of two prop-2-en-1-yl groups attached to the tin atom imparts distinct chemical properties, making it suitable for specific applications in synthesis and catalysis. Its reactivity and potential biological activity also distinguish it from other organotin compounds.
Properties
CAS No. |
138172-32-4 |
|---|---|
Molecular Formula |
C6H10Sn |
Molecular Weight |
200.85 g/mol |
IUPAC Name |
bis(prop-2-enyl)tin |
InChI |
InChI=1S/2C3H5.Sn/c2*1-3-2;/h2*3H,1-2H2; |
InChI Key |
RSHFYCOWJQCXRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Sn]CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


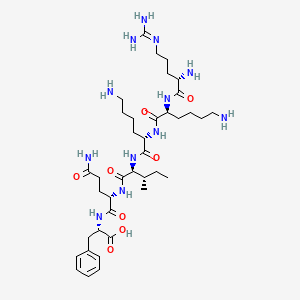

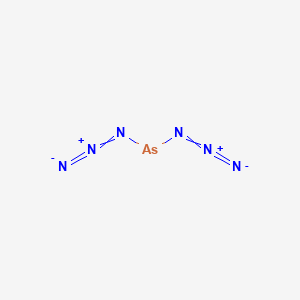
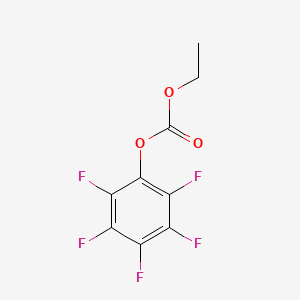
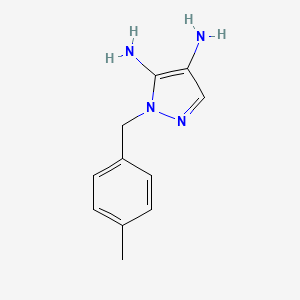
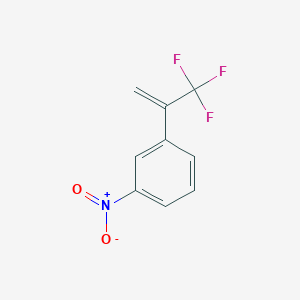




![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)

